3-Methoxypropyl prop-2-enoate

描述

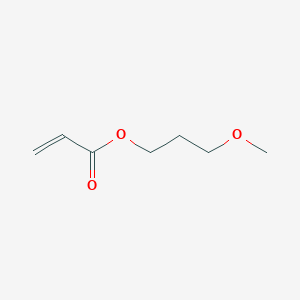

3-Methoxypropyl prop-2-enoate is an acrylate ester characterized by a methoxy group (-OCH₃) attached to the propyl chain of the ester moiety. Structurally, it consists of a prop-2-enoate (acrylate) backbone with a 3-methoxypropyl substituent (CH₂CH₂CH₂OCH₃) at the ester oxygen (Figure 1). Acrylates of this type are commonly used in polymer synthesis, adhesives, and coatings due to their reactive double bond, which facilitates cross-linking and polymerization.

属性

IUPAC Name |

3-methoxypropyl prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c1-3-7(8)10-6-4-5-9-2/h3H,1,4-6H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHEKBWMWMVRJMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCOC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60622247 | |

| Record name | 3-Methoxypropyl prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60622247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93632-75-8 | |

| Record name | 3-Methoxypropyl prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60622247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Methoxypropyl Acrylate (stabilized with MEHQ) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions: 3-Methoxypropyl prop-2-enoate can be synthesized through the esterification of acrylic acid with 3-methoxypropanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to remove water and drive the reaction to completion .

Industrial Production Methods: In industrial settings, the production of 3-Methoxypropyl prop-2-enoate involves continuous processes where acrylic acid and 3-methoxypropanol are fed into a reactor along with a catalyst. The reaction mixture is then distilled to separate the desired ester from unreacted starting materials and by-products. The product is further purified through distillation to achieve the required purity levels .

化学反应分析

Types of Reactions: 3-Methoxypropyl prop-2-enoate undergoes various chemical reactions, including:

Polymerization: It can undergo free radical polymerization to form polymers and copolymers.

Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form acrylic acid and 3-methoxypropanol.

Addition Reactions: It can participate in Michael addition reactions with nucleophiles such as amines and thiols.

Common Reagents and Conditions:

Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are used under controlled temperature conditions.

Hydrolysis: Acidic or basic conditions with catalysts like hydrochloric acid or sodium hydroxide.

Addition Reactions: Nucleophiles like amines or thiols under mild conditions.

Major Products Formed:

Polymerization: Polymers and copolymers with varying properties.

Hydrolysis: Acrylic acid and 3-methoxypropanol.

Addition Reactions: Michael adducts with nucleophiles.

科学研究应用

3-Methoxypropyl prop-2-enoate has several scientific research applications, including:

Polymer Chemistry: Used as a monomer in the synthesis of polymers and copolymers with specific properties for coatings, adhesives, and sealants.

Material Science: Employed in the development of advanced materials with tailored mechanical and chemical properties.

Biomedical Research: Investigated for its potential use in drug delivery systems and biomedical coatings due to its biocompatibility.

作用机制

The mechanism of action of 3-Methoxypropyl prop-2-enoate primarily involves its reactivity as an acrylate ester. It can undergo polymerization through free radical mechanisms, where the double bond in the prop-2-enoate group reacts with initiators to form long polymer chains. In addition, its ester functional group can participate in hydrolysis and addition reactions, making it versatile in various chemical processes .

相似化合物的比较

Comparison with Structurally Similar Compounds

The following analysis compares 3-methoxypropyl prop-2-enoate with analogous acrylate esters, focusing on substituent effects, applications, and research findings.

Substituent Variations in Acrylate Esters

Key structural differences influence reactivity, stability, and industrial use:

Observations :

- Methoxy positioning: Unlike IMC (methoxy on aromatic ring), 3-methoxypropyl prop-2-enoate’s methoxy group on the alkyl chain may enhance solubility in polar solvents while retaining acrylate reactivity .

- Chain length : Decyl acrylate’s long alkyl chain increases hydrophobicity, making it suitable for water-resistant coatings, whereas methyl acrylate’s short chain improves volatility for solvent applications .

- Functional groups : Fluorinated acrylates (e.g., ) exhibit exceptional stability, while isocyanate-containing derivatives (e.g., ) enable cross-linking in polyurethane synthesis.

Application-Specific Comparisons

- Polymer Chemistry: Linear acrylates (e.g., decyl, methyl) are widely used in emulsion polymers. 3-Methoxypropyl prop-2-enoate’s methoxy group may introduce polarity, aiding compatibility with hydrophilic matrices. Fluorinated acrylates () are favored in high-performance materials (e.g., aerospace coatings) due to resistance to UV and extreme temperatures.

- UV Filters: IMC () is structurally distinct but highlights how acrylate esters with methoxy-aromatic systems are optimized for UV absorption. 3-Methoxypropyl prop-2-enoate’s aliphatic methoxy group may reduce UV activity compared to IMC.

Environmental Impact :

- Acrylates like methyl acrylate () are monitored for volatility and toxicity, whereas fluorinated analogs () raise concerns about bioaccumulation.

生物活性

3-Methoxypropyl prop-2-enoate, an ester compound, is synthesized from methacrylic acid and 3-propanol. Despite its structural simplicity, the biological activity of this compound remains underexplored in scientific literature. This article aims to consolidate existing knowledge on its biological properties, potential applications, and mechanisms of action.

Chemical Structure and Properties

3-Methoxypropyl prop-2-enoate (C₇H₁₂O₃) consists of a central carbonyl group attached to an acrylic acid moiety and a 3-methoxypropyl group. The presence of the double bond in the acrylic portion allows for potential polymerization reactions, which can be significant in industrial applications.

While no definitive mechanisms have been established for 3-Methoxypropyl prop-2-enoate, esters are known to participate in various biochemical reactions. They can act as substrates or inhibitors in enzymatic processes, potentially influencing lipid metabolism and cellular signaling pathways.

Research Findings

- Inhibition of Multidrug Resistance : One study highlighted that similar compounds can modulate multidrug resistance in cancer cells by inhibiting P-glycoprotein (P-gp) and ABC transporters, leading to increased intracellular concentrations of chemotherapeutic agents. This suggests a potential avenue for 3-Methoxypropyl prop-2-enoate in enhancing the efficacy of cancer treatments.

- Cytotoxicity Studies : Research on related compounds indicates that certain esters exhibit cytotoxic effects against tumor cell lines. For instance, derivatives of 3-formylchromone were shown to have selective cytotoxicity against specific cancer cells . Although direct studies on 3-Methoxypropyl prop-2-enoate are lacking, its structural similarity to active esters may imply potential cytotoxic properties worth exploring.

- Polymerization Potential : The acrylic acid moiety within 3-Methoxypropyl prop-2-enoate can undergo polymerization under certain conditions, which could lead to the formation of biocompatible polymers for medical applications. This aspect has been noted in other studies focusing on acrylates and their derivatives.

Case Studies and Applications

While specific case studies involving 3-Methoxypropyl prop-2-enoate are scarce, the broader category of methacrylic esters has been investigated for various applications:

| Application | Description |

|---|---|

| Drug Delivery Systems | Methacrylic esters are often used in drug delivery due to their biocompatibility and ability to form hydrogels. |

| Biomedical Devices | Polymers derived from methacrylic compounds are utilized in medical devices due to their mechanical properties and stability. |

| Cosmetic Formulations | Their stability and compatibility with skin make them suitable for use in cosmetic products. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。